Cas no 835618-62-7 (Benzenamine, 4-[4-phenyl-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]-)
835618-62-7 structure
Product Name:Benzenamine, 4-[4-phenyl-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]-
CAS-nummer:835618-62-7
MF:C21H18N4S
MW:358.459422588348
CID:669403
PubChem ID:24206870
Update Time:2025-04-19
Benzenamine, 4-[4-phenyl-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4-[4-phenyl-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]-
- 4-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)aniline
- DTXSID20639871
- 835618-62-7
- 4-[5-(Benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]aniline
- 4-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)aniline
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- Inchi: 1S/C21H18N4S/c22-18-13-11-17(12-14-18)20-23-24-21(25(20)19-9-5-2-6-10-19)26-15-16-7-3-1-4-8-16/h1-14H,15,22H2
- InChI-sleutel: DSRONCACVRENSC-UHFFFAOYSA-N
- LACHT: S(CC1C=CC=CC=1)C1=NN=C(C2C=CC(=CC=2)N)N1C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 358.12521776g/mol
- Monoisotopische massa: 358.12521776g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 5
- Complexiteit: 414
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 82Ų
Benzenamine, 4-[4-phenyl-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- Gerelateerde literatuur
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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